Cas no 773136-05-3 (Ethyl 5-bromo-2,4-dimethoxybenzoate)

Ethyl 5-bromo-2,4-dimethoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-bromo-2,4-dimethoxybenzoate
- LogP
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- MDL: MFCD06204646
- Inchi: InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-8(12)10(15-3)6-9(7)14-2/h5-6H,4H2,1-3H3
- InChI Key: WETAVQWGCDQCQJ-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC(=C(C=C1OC)OC)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
Ethyl 5-bromo-2,4-dimethoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109706-1g |
Ethyl 5-bromo-2,4-dimethoxybenzoate |
773136-05-3 | 95% | 1g |
$*** | 2023-05-29 | |
Aaron | AR00G82U-500mg |
Ethyl 5-bromo-2,4-dimethoxybenzoate |
773136-05-3 | 95% | 500mg |
$350.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263863-1g |
Ethyl 5-bromo-2,4-dimethoxybenzoate |
773136-05-3 | 95+% | 1g |
¥4890.00 | 2024-07-28 | |
abcr | AB496915-1g |
Ethyl 5-bromo-2,4-dimethoxybenzoate, 99%; . |
773136-05-3 | 99% | 1g |
€479.70 | 2024-04-16 | |
abcr | AB496915-250mg |
Ethyl 5-bromo-2,4-dimethoxybenzoate, 99%; . |
773136-05-3 | 99% | 250mg |
€190.30 | 2024-04-16 | |
A2B Chem LLC | AH55866-250mg |
Ethyl 5-bromo-2,4-dimethoxybenzoate |
773136-05-3 | 97% | 250mg |
$188.00 | 2024-04-19 | |
A2B Chem LLC | AH55866-1g |
Ethyl 5-bromo-2,4-dimethoxybenzoate |
773136-05-3 | 97% | 1g |
$340.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263863-10g |
Ethyl 5-bromo-2,4-dimethoxybenzoate |
773136-05-3 | 95+% | 10g |
¥25738.00 | 2024-07-28 | |
Crysdot LLC | CD12032062-1g |
Ethyl 5-bromo-2,4-dimethoxybenzoate |
773136-05-3 | 95+% | 1g |
$432 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263863-5g |
Ethyl 5-bromo-2,4-dimethoxybenzoate |
773136-05-3 | 95+% | 5g |
¥16598.00 | 2024-07-28 |
Ethyl 5-bromo-2,4-dimethoxybenzoate Related Literature
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
Additional information on Ethyl 5-bromo-2,4-dimethoxybenzoate
Ethyl 5-bromo-2,4-dimethoxybenzoate: A Comprehensive Overview
Ethyl 5-bromo-2,4-dimethoxybenzoate (CAS No. 773136-05-3) is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzoate ester group and substituents that confer specific chemical properties. The 5-bromo and 2,4-dimethoxy groups play a crucial role in determining its reactivity and functionality. Recent studies have highlighted its potential in drug discovery, material science, and environmental chemistry.
The synthesis of Ethyl 5-bromo-2,4-dimethoxybenzoate involves a series of carefully controlled reactions. The starting material is typically derived from bromobenzene derivatives, which undergo methylation and esterification processes to achieve the desired structure. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets the stringent requirements of modern chemical applications. The benzoate ester group is particularly valuable in these processes, as it enhances solubility and stability.
In terms of applications, Ethyl 5-bromo-2,4-dimethoxybenzoate has shown promise in the development of novel pharmaceuticals. Its bromine substituent allows for selective reactivity in biological systems, making it a candidate for targeted drug delivery systems. Additionally, the dimethoxy groups contribute to its ability to act as a bioisostere in medicinal chemistry, offering potential benefits in terms of pharmacokinetics and bioavailability.
Recent advancements in materials science have also leveraged the unique properties of this compound. Its ability to form stable ester linkages makes it an attractive option for use in polymer synthesis and surface modification techniques. For instance, researchers have explored its use in creating biocompatible coatings for medical devices, where its ester functionality plays a key role in achieving desired surface properties.
Ethyl 5-bromo-2,4-dimethoxybenzoate's role in environmental chemistry is another area of growing interest. Studies have demonstrated its effectiveness as a precursor in the synthesis of advanced catalysts for waste water treatment. The bromine atom contributes to catalytic activity, while the methoxy groups enhance stability under harsh conditions. This makes it a valuable component in developing sustainable solutions for environmental challenges.
The compound's structural versatility also extends to its use in organic synthesis as an intermediate. Its ability to undergo various transformations, such as nucleophilic substitution and elimination reactions, has made it a cornerstone in building complex molecular architectures. Recent research has focused on utilizing these properties to synthesize bioactive molecules with potential therapeutic applications.
In conclusion, Ethyl 5-bromo-2,4-dimethoxybenzoate (CAS No. 773136-05-3) stands out as a multifaceted compound with diverse applications across several scientific domains. Its unique structure and functional groups continue to drive innovative research, positioning it as a key player in advancing modern chemistry.
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